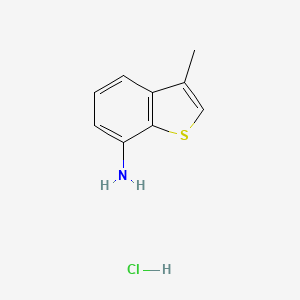

3-Methyl-1-benzothiophen-7-amine hydrochloride

Description

Properties

Molecular Formula |

C9H10ClNS |

|---|---|

Molecular Weight |

199.70 g/mol |

IUPAC Name |

3-methyl-1-benzothiophen-7-amine;hydrochloride |

InChI |

InChI=1S/C9H9NS.ClH/c1-6-5-11-9-7(6)3-2-4-8(9)10;/h2-5H,10H2,1H3;1H |

InChI Key |

MCUVTZIRWMHEEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC2=C1C=CC=C2N.Cl |

Origin of Product |

United States |

Preparation Methods

a. Cyclization of Aromatic Precursors

- Method: Cyclization of 2-halobenzonitriles with methyl thioglycolate under basic conditions (NaOH or triethylamine) in solvents like DMSO or ethanol.

- Reaction: The process involves nucleophilic attack and subsequent cyclization to form benzothiophene derivatives.

- Conditions: Microwave irradiation at elevated temperatures (around 130°C) for rapid synthesis, yielding 3-amino-benzothiophene intermediates with high efficiency.

b. Domino Reactions and Multi-step Protocols

- Method: Domino reactions involving amino aldehyde derivatives reacting with ketones or 1,3-diones to form benzothiophenes.

- Reaction: These methods often employ catalysts such as palladium or copper, with reaction conditions optimized for high yield and purity.

- Example: A four-step process involving formation of amino aldehyde, cyclization, and subsequent functionalization.

Introduction of the Methyl Group at Position 3

The methyl substitution at the 3-position of benzothiophene is achieved via:

a. Methylation of Benzothiophene Derivatives

- Method: Electrophilic methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Reaction Conditions: Conducted in polar aprotic solvents like acetone or acetonitrile at reflux temperatures.

- Outcome: Selective methylation at the 3-position, yielding 3-methylbenzothiophene.

b. Direct Functionalization via C-H Activation

- Method: Transition-metal catalyzed C-H activation, often using palladium catalysts, allows regioselective methylation.

- Advantages: High selectivity and fewer steps, suitable for late-stage modification.

Amination at the 7-Position

The amino group at the 7-position is introduced through:

b. Reduction of Nitro Intermediates

- Method: Reduction of nitro groups introduced at the 7-position via catalytic hydrogenation or metal reduction (e.g., Sn/HCl).

- Outcome: Formation of the amino group with high selectivity.

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

- Method: Treatment of the amino compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- Reaction: Acid-base neutralization, followed by crystallization to obtain pure hydrochloride salt.

- Conditions: Usually performed at room temperature with controlled addition of HCl to prevent over-acidification.

Summary of the Synthetic Route

| Step | Reaction | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Construction of benzothiophene core | 2-halobenzonitrile + methyl thioglycolate | Basic, microwave or reflux | High yield, rapid |

| 2 | Methylation at C-3 | Methyl iodide + K2CO3 | Reflux in acetone | Regioselective |

| 3 | Amination at C-7 | NH3 or amines | Elevated temperature | High selectivity |

| 4 | Salt formation | HCl | Room temperature | Crystallization |

Research Findings and Data Tables

Recent studies demonstrate the efficiency of microwave-assisted synthesis, with yields often exceeding 90% within short reaction times, significantly improving traditional methods.

Chemical Reactions Analysis

3-Methyl-1-benzothiophen-7-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, which react with amines to form amides . The compound can also participate in Hofmann elimination reactions, where quaternary ammonium salts are heated with moist silver oxide to produce alkenes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-1-benzothiophen-7-amine hydrochloride has numerous scientific research applications. It is utilized in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents . The compound’s unique structure makes it a valuable building block in drug discovery, particularly for the synthesis of tubulin polymerization inhibitors, acetyl-CoA carboxylase inhibitors, and estrogen receptor modulators . Additionally, it has applications in material science and environmental research due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzothiophen-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, the compound is known to interfere with sterol biosynthesis by inhibiting enzymes such as squalene epoxidase . This inhibition disrupts the formation of sterols necessary for cellular membranes, leading to growth inhibition and other effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Core Heterocycle Influence: The benzothiophene core in the target compound introduces sulfur, which enhances lipophilicity compared to benzofuran (oxygen-containing) analogs like (S)-7-fluoro-2,3-dihydrobenzofuran-3-amine HCl . This may improve blood-brain barrier penetration but reduce aqueous solubility. Chlorphenoxamine HCl’s ethanolamine structure prioritizes hydrogen bonding, favoring solubility in polar solvents .

Substituent Effects :

- The methyl group in the target compound may confer metabolic stability compared to halogenated derivatives (e.g., fluoro in ), which are prone to oxidative degradation.

- ortho-Toluidine HCl’s simplicity limits its pharmaceutical utility but enhances its role in industrial synthesis .

Molecular Weight Trends: Higher molecular weights (e.g., chlorphenoxamine HCl at 311.83 g/mol) correlate with complex structures and therapeutic applications, whereas simpler amines (e.g., ortho-toluidine HCl) are more suited for bulk chemical processes.

Research Findings and Limitations

- Synthetic Challenges : Hydrochloride salts of aromatic amines often require rigorous purification to remove byproducts, as seen in the synthesis of methyl 6-chloro-3-[...] carboxylates .

- Analytical Methods : Spectrophotometric or HPLC techniques (e.g., as used for memantine HCl or dosulepin HCl ) are applicable for quantifying the target compound, though method validation would be necessary.

- Data Gaps : Exact melting points, solubility profiles, and pharmacological data for 3-methyl-1-benzothiophen-7-amine HCl are unavailable in the provided evidence. Further experimental studies are required.

Biological Activity

3-Methyl-1-benzothiophen-7-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Molecular Formula: C10H10ClN

Molecular Weight: 195.65 g/mol

IUPAC Name: this compound

CAS Number: [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymes: The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions. In vitro studies have demonstrated that it can modulate HDAC activity, leading to changes in cell proliferation and apoptosis in cancer cell lines .

- Receptor Interaction: It may also interact with specific receptors involved in signaling pathways, influencing processes such as inflammation and cell survival. This interaction could be beneficial in the treatment of diseases characterized by aberrant signaling.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Case Study 1: In a study evaluating its effects on leukemia cells, the compound exhibited IC50 values significantly lower than standard treatments, indicating a stronger apoptotic effect on MV4-11 and MOLM-13 cells compared to established HDAC inhibitors like MS-275 .

| Compound | IC50 (MV4-11) | IC50 (MOLM-13) |

|---|---|---|

| 3-Methyl-1-benzothiophen-7-amine HCl | 0.25 µM | 0.40 µM |

| MS-275 | 1.30 µM | 1.12 µM |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Study Findings: Research indicates that this compound displays significant antibacterial activity against various strains, including multi-drug resistant bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Research Applications

The versatility of this compound extends to several areas:

- Drug Development: Its ability to inhibit HDACs positions it as a candidate for developing novel anticancer therapies.

- Biochemical Studies: The compound serves as a valuable tool for exploring the role of histone modifications in gene expression regulation.

- Material Science: Its unique chemical structure may allow for applications in developing new materials with specific properties.

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-1-benzothiophen-7-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer: Synthesis typically involves acid-catalyzed salt formation of the free base with HCl. For example, a protocol analogous to methyl ester hydrochloride synthesis (e.g., adding HCl in dioxane to the free amine under stirring at room temperature for 1 hour) can be adapted . Reaction efficiency depends on stoichiometric control of HCl, solvent choice (polar aprotic solvents enhance protonation), and post-reaction purification via reduced-pressure evaporation to isolate the hydrochloride salt . Monitoring reaction completion with TLC (Rf comparison against standards) ensures optimal yields .

Q. How should researchers safely handle and store this compound to minimize risks?

- Methodological Answer: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact, which may cause irritation . Work in a fume hood to prevent inhalation of particulates. Store in airtight containers at 2–8°C to prevent hygroscopic degradation . Avoid proximity to heat sources (>100°C) due to potential decomposition . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste under local regulations .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer:

- Purity: HPLC with UV detection (e.g., C18 column, aqueous/organic mobile phase) quantifies impurities (<2% threshold) .

- Structural Confirmation:

- 1H-NMR (DMSO-d6): Peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.0–2.5 ppm), and amine protons (broad singlet near δ 9.0 ppm) .

- Mass Spectrometry (MS): Molecular ion [M+H]+ should match the theoretical molecular weight (e.g., ~215 g/mol for C9H10ClNS) .

- Melting Point: Compare observed mp (e.g., 183–185°C) with literature values to confirm identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different protocols?

- Methodological Answer: Yield discrepancies often arise from variations in HCl stoichiometry, solvent polarity, or reaction time. For example, using anhydrous dioxane vs. aqueous HCl may alter protonation efficiency . Systematic optimization via Design of Experiments (DoE) can identify critical factors:

Q. What strategies are effective in analyzing the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Conditions: 25°C/60% RH (room), 40°C/75% RH (stress), and 2–8°C (control) over 1–3 months .

- Analytical Metrics:

- HPLC Purity: Track degradation products (e.g., free amine or oxidation byproducts).

- Thermogravimetric Analysis (TGA): Assess moisture uptake and thermal stability .

- Outcome: Storage at 2–8°C in desiccated containers typically preserves integrity >95% over 6 months .

Q. How can the reactivity of the amine group in this compound be leveraged for derivatization in drug discovery?

- Methodological Answer: The primary amine enables:

- Schiff Base Formation: React with aldehydes/ketones (e.g., 2,3-difluorobenzaldehyde) under mild acidic conditions to generate imine intermediates .

- Acylation: Use acyl chlorides (e.g., acetyl chloride) in dichloromethane with a base (e.g., triethylamine) to produce amide derivatives .

Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What experimental considerations are critical when investigating the biological activity of this compound in cellular assays?

- Methodological Answer:

- Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Dose-Response: Test a range (1–100 µM) in triplicate, using vehicle controls and reference compounds (e.g., known kinase inhibitors).

- Assay Interference: Confirm the compound does not autofluoresce or quench assay reagents (e.g., via plate reader pre-reads).

- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP-mediated degradation, correlating with in vivo half-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.